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Compound of Interest

Ethyl 2-fluoro-3-
Compound Name:

hydroxypropanoate
CAS No.: 1993-92-6
Cat. No.: B180755

Get Quote

Executive Summary: The "Fluorine Effect” in
Scaffold Design

Ethyl 2-fluoro-3-hydroxypropanoate (EFHP) is a high-value fluorinated building block that
serves as a metabolic anchor in medicinal chemistry. The introduction of a fluorine atom at the

-position to the ester (and
-position to the hydroxyl) imparts unique physiochemical properties:

* Metabolic Stability: The C—F bond (approx. 116 kcal/mol) resists oxidative metabolism,
protecting the scaffold from rapid hydrolysis or hydroxylation often seen in non-fluorinated
analogs (e.g., serine or glycerol derivatives).

e pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the
neighboring hydroxyl and ester groups, altering hydrogen bond donor/acceptor capabilities in
enzyme active sites.
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o Conformational Locking: The gauche effect between the fluorine and adjacent heteroatoms

can lock the molecule into a specific bioactive conformation, enhancing binding affinity.

This guide details the synthesis, resolution, and application of EFHP in developing fluorinated

nucleosides, amino acid isosteres, and functionalized biopolymers.

Technical Profile & Specifications

Property Specification
IUPAC Name Ethyl 2-fluoro-3-hydroxypropanoate
CAS Number 1993-92-6 (Racemic)
C
H
Molecular Formula
FO
Molecular Weight 136.12 g/mol
Boiling Point 80 °C (at 1-2 mmHg)
o Contains 1 stereocenter (C2); available as (2R),
Chirality
(2S), or racemate.[1][2]
- Soluble in EtOH, EtOAc, DCM, THF; sparingly
Solubility )
soluble in water.
Hygroscopic; store under inert atmosphere
Stability (Ar/N

) at 2-8°C.

Strategic Applications in Drug Design
Precursor for Fluorinated Nucleosides (Antivirals)

EFHP acts as a glycerol mimic. In nucleoside synthesis, the C2-fluorine mimics the 2'-position

of ribose.
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e Mechanism: The hydroxyl group at C3 allows for coupling with nucleobases (via Mitsunobu
reaction) or phosphorylation.

o Application: Synthesis of acyclic nucleoside phosphonates (ANPs) where the rigid C—F bond
mimics the ribose ring puckering.

Synthesis of 2-Fluoroacrylate Polymers (Drug Delivery)

EFHP is the direct precursor to Ethyl 2-fluoroacrylate (EFA).
o Workflow: Dehydration of EFHP yields EFA.

 Utility: Poly(2-fluoroacrylate) exhibits high transparency and chemical inertness, making it an
ideal matrix for drug-eluting stents and ocular implants.

Serine Isostere Synthesis

Hydrolysis and amination of EFHP provides access to 2-fluoro-serine, a non-natural amino acid
used to stabilize peptide drugs against proteolytic cleavage.

Experimental Protocols
Protocol A: Green Synthesis via Formaldehyde Addition

A novel, facile route avoiding toxic fluorinating reagents.

Principle: This method utilizes the condensation of Claisen salts with formaldehyde in an
agueous medium, offering a higher yield and safety profile compared to traditional fluorination
of acrylates.

Materials:
o Claisen Salt (Sodium 1-ethoxy-1-oxoprop-1-en-2-olate)
o Formaldehyde (37% ag. solution)

e Sodium Bicarbonate (NaHCO
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» Ethyl Acetate (EtOAc) for extraction

e Magnesium Sulfate (MgSO

Step-by-Step Methodology:

Preparation: In a 250 mL round-bottom flask, dissolve Claisen salt (10.0 mmol, 1.0 equiv)
and NaHCO

(20.0 mmol, 1.0 equiv) in distilled water (20 mL).

e Addition: Cool the solution to 0°C. Dropwise add Formaldehyde (37% aqg., 90.0 mmol, 9.0
equiv) over 30 minutes.

o Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 3
hours. Monitor by GC or TLC (EtOAc/Hexane 1:3).

o Work-up: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine organic phases.
e Drying: Wash with brine (20 mL), dry over anhydrous MgSO

, and filter.

 Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~80°C @
2 mmHg) to obtain a colorless oil.

Expected Yield: 80-85% Validation:

H NMR (400 MHz, CDCI

):

1.30 (t, 3H), 3.90-4.10 (m, 2H), 4.25 (q, 2H), 4.95 (dm,
= 48 Hz, 1H).

Protocol B: Enzymatic Kinetic Resolution (Chiral
Separation)
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Essential for isolating the bioactive (2R)- or (2S)-enantiomer.

Principle: Lipases (e.g., CAL-B) selectively acetylate the hydroxyl group of one enantiomer,
allowing separation of the ester (product) from the alcohol (substrate).

Materials:

Racemic Ethyl 2-fluoro-3-hydroxypropanoate

Vinyl Acetate (Acyl donor)[3]

Lipase B from Candida antarctica (CAL-B, immobilized on acrylic resin)

Diisopropyl ether (DIPE) or MTBE (Solvent)

Step-by-Step Methodology:

Setup: Dissolve racemic EFHP (5.0 mmol) in anhydrous DIPE (20 mL).

e Acyl Donor: Add Vinyl Acetate (15.0 mmol, 3.0 equiv).

e Initiation: Add CAL-B (100 mg/mmol substrate).

 Incubation: Shake at 30°C and 200 rpm. Monitor conversion by Chiral GC.

o Termination: Stop reaction at ~50% conversion (typically 24—-48 hours) by filtering off the
enzyme.

o Separation: Concentrate the filtrate. Separate the (S)-acetate (product) from the (R)-alcohol
(unreacted substrate) via silica gel column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Stereochemical Outcome:

e Unreacted Alcohol: Enriched in (2R)-Ethyl 2-fluoro-3-hydroxypropanoate (>98% ee).

o Acylated Product: Enriched in (2S)-acetate derivative.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b180755/docs?utm_src=pdf-body#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery
https://www.jocpr.com/articles/lipasescatalyzed-enantioselective-kinetic-resolution-of-alcohols.pdf
https://www.benchchem.com/product/b180755/docs?utm_src=pdf-body#application-note-ethyl-2-fluoro-3-hydroxypropanoate-in-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180755?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations & Workflows
Synthesis & Application Workflow

This diagram illustrates the flow from raw materials to high-value applications.
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Unreacted (Alcohol) (Antivirals)

Lipase Resolution
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Figure 1: Synthesis workflow from precursors to pharmaceutical applications.

Decision Tree: Route Selection

When to use Chemical vs. Enzymatic routes based on project needs.
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Figure 2: Decision matrix for selecting the optimal synthesis strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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